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Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Fluorophenethyl alcohol (CAS 7589-27-7), a key intermediate in pharmaceutical synthesis

and a valuable building block in medicinal chemistry. Designed for researchers, scientists, and

drug development professionals, this document offers a detailed examination of Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS) data. Beyond data presentation, this guide emphasizes the rationale behind experimental

choices and provides robust, self-validating protocols for data acquisition, ensuring technical

accuracy and reproducibility.

Introduction: The Chemical Significance of 4-
Fluorophenethyl Alcohol
4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an aromatic alcohol

distinguished by a fluorine atom at the para position of the benzene ring. Its molecular formula

is C₈H₉FO, and it has a molecular weight of approximately 140.15 g/mol .[1][2] The introduction

of fluorine into organic molecules is a critical strategy in drug development, often used to

enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Consequently, the unambiguous structural confirmation of fluorinated intermediates like 4-
Fluorophenethyl alcohol is paramount.
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This guide serves as a comprehensive resource for the spectroscopic characterization of this

compound, providing the foundational data necessary for quality control, reaction monitoring,

and structural verification in a research and development setting.

Molecular Structure and Spectroscopic Correlation
The structural features of 4-Fluorophenethyl alcohol—a para-substituted benzene ring, an

ethyl linker, and a primary alcohol—give rise to a distinct and interpretable set of spectroscopic

signals. Understanding the origin of these signals is key to confirming the molecule's identity

and purity.

Caption: Molecular structure of 4-Fluorophenethyl alcohol with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-
Fluorophenethyl alcohol, both ¹H and ¹³C NMR provide definitive information about its

carbon-hydrogen framework.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to neighboring protons.

Table 1: ¹H NMR Data for 4-Fluorophenethyl Alcohol (90 MHz, CDCl₃)[3]

Assigned Protons
Chemical Shift (δ,
ppm)

Deduced
Multiplicity

Integration

Ar-H (meta to F) ~7.16
Doublet of Doublets

(dd)
2H

Ar-H (ortho to F) ~6.99
Doublet of Doublets

(dd)
2H

-CH₂-OH ~1.80 Singlet (broad) 1H

Ar-CH₂-CH₂-OH ~3.80 Triplet (t) 2H

Ar-CH₂-CH₂-OH ~2.82 Triplet (t) 2H
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Interpretation and Experimental Rationale:

Aromatic Region (δ 6.9-7.2 ppm): The para-substitution pattern creates a symmetrical

'AA'BB' spin system, which often appears as two sets of doublet of doublets.[3] The protons

ortho to the electron-donating fluorine atom are shielded and appear upfield (~6.99 ppm),

while the protons meta to the fluorine are further downfield (~7.16 ppm).[3]

Aliphatic Chain (δ 2.8-3.8 ppm): The two methylene groups (-CH₂-) form a classic ethyl

system. The benzylic protons (Ar-CH₂-) at ~2.82 ppm are deshielded by the aromatic ring

and appear as a triplet due to coupling with the adjacent methylene group. The methylene

protons attached to the oxygen (-CH₂-OH) are further deshielded by the electronegative

oxygen atom, resonating at ~3.80 ppm and also appearing as a triplet.[3][4]

Hydroxyl Proton (δ ~1.80 ppm): The chemical shift of the alcohol proton is highly variable

and depends on concentration, temperature, and solvent due to hydrogen bonding.[4] It

typically appears as a broad singlet because its coupling to adjacent protons is often

averaged out by rapid chemical exchange.[3][5]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their hybridization and electronic state.

Table 2: Predicted ¹³C NMR Data for 4-Fluorophenethyl Alcohol
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Assigned Carbons
Predicted Chemical Shift
(δ, ppm)

Rationale

C-F 160-164 (d, ¹JCF ≈ 245 Hz)

Direct attachment to highly

electronegative fluorine causes

significant deshielding and a

large one-bond C-F coupling

constant.

Ar-C (ipso, attached to ethyl) ~134

Quaternary carbon, slightly

deshielded by the alkyl

substituent.

Ar-CH (meta to F) ~130 (d, ³JCF ≈ 8 Hz)

Aromatic CH carbons typically

resonate in this region.[6] A

small three-bond coupling to

fluorine is expected.

Ar-CH (ortho to F) ~115 (d, ²JCF ≈ 21 Hz)

Shielded by the electron-

donating effect of fluorine. A

two-bond C-F coupling is

characteristic.

-CH₂-OH ~63

Aliphatic carbon attached to

oxygen, significantly

deshielded.[4]

Ar-CH₂- ~38

Benzylic carbon, deshielded

relative to a simple alkane but

shielded relative to the

oxygen-bearing carbon.

Interpretation and Experimental Rationale: The most notable feature is the large splitting of the

C4 signal due to one-bond coupling with the ¹⁹F nucleus (¹JCF), a definitive indicator of a C-F

bond. The smaller two- and three-bond couplings (²JCF and ³JCF) on the other aromatic

carbons confirm the substitution pattern. The aliphatic carbons at ~63 ppm and ~38 ppm are

characteristic of the hydroxyethyl side chain.[4]

NMR Experimental Protocol
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A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation:

Accurately weigh 10-20 mg of 4-Fluorophenethyl alcohol.[7]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a

versatile solvent for non-polar to moderately polar compounds and its residual proton peak

at δ 7.26 ppm provides a convenient internal reference.[7]

Filter the solution through a pipette containing a small plug of glass wool directly into a

clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral

quality.[7]

Instrument Setup and Acquisition:

Insert the sample into the NMR spectrometer.

Lock the field frequency using the deuterium signal from the solvent. This step is critical for

maintaining a stable magnetic field during acquisition.

Shim the magnetic field to optimize its homogeneity across the sample volume, which

results in sharp, well-resolved peaks.

Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C analysis, acquire a

proton-decoupled spectrum to simplify the signals to singlets and improve the signal-to-

noise ratio.[8]

Data Processing:

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

Perform phase and baseline corrections to ensure accurate peak integration and

presentation.
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Calibrate the chemical shift axis using the residual solvent peak (CHCl₃ at δ 7.26 ppm) or

an internal standard like tetramethylsilane (TMS).[7]

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

an excellent tool for quickly identifying the presence of key structural motifs.

Table 3: Characteristic IR Absorptions for 4-Fluorophenethyl Alcohol

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Intensity

3550–3200 O–H Stretch Alcohol (-OH) Strong, Broad

3100–3000 C–H Stretch Aromatic (=C-H) Medium

3000–2850 C–H Stretch Aliphatic (-C-H) Medium

1600–1585, 1500-

1400
C=C Stretch Aromatic Ring Medium

~1220 C–F Stretch Aryl-Fluoride Strong

1320–1000 C–O Stretch Primary Alcohol Strong

900-675
C-H Bend (out-of-

plane)

p-disubstituted

aromatic
Strong

Interpretation and Experimental Rationale: The IR spectrum of 4-Fluorophenethyl alcohol is
dominated by several key features. A very broad and strong absorption in the 3550–3200 cm⁻¹

region is the hallmark of the hydrogen-bonded O-H stretch of the alcohol group.[9] The

presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below

3000 cm⁻¹) confirms the hybrid nature of the molecule.[10] Multiple sharp peaks in the 1600-

1400 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the

benzene ring.[6] A strong absorption around 1220 cm⁻¹ is indicative of the C-F bond, and a

strong C-O stretching band will be present in the 1320-1000 cm⁻¹ range.[9] The out-of-plane C-

H bending pattern in the 900-675 cm⁻¹ region can further confirm the 1,4- (para) substitution

pattern of the aromatic ring.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.benchchem.com/product/b1293744?utm_src=pdf-body
https://www.benchchem.com/product/b1293744?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aromatic-compounds/
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and offers

clues to its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a

common technique for volatile, thermally stable compounds like 4-Fluorophenethyl alcohol.

Table 4: Key Mass Spectrometry Data (EI) for 4-Fluorophenethyl Alcohol[3]

m/z Proposed Fragment Ion Relative Intensity (%)

140
[C₈H₉FO]⁺˙ (Molecular Ion,

M⁺˙)
23.4

122 [M - H₂O]⁺˙ Minor

109 [C₇H₆F]⁺ (Fluorotropylium ion) 100 (Base Peak)

Interpretation and Experimental Rationale: Under electron ionization, 4-Fluorophenethyl
alcohol will readily form a molecular ion (M⁺˙) at m/z 140, confirming its molecular weight.[3]

The most favorable fragmentation pathway for phenethyl derivatives is the benzylic cleavage of

the Cα-Cβ bond. This cleavage yields a highly stable, resonance-delocalized benzyl-type

cation. For 4-Fluorophenethyl alcohol, this fragmentation results in the formation of the 4-

fluorobenzyl radical and the [CH₂OH]⁺ cation (m/z 31), or more favorably, the loss of a neutral

CH₂OH radical to form the 4-fluorobenzyl cation, which rearranges to the exceptionally stable

fluorotropylium cation at m/z 109. This fragment is consistently the base peak in the spectrum.

[3] Alcohols can also undergo dehydration, leading to a minor peak at m/z 122 ([M-18]⁺˙).[11]

Caption: Primary fragmentation pathways of 4-Fluorophenethyl alcohol in EI-MS.

Conclusion
The spectroscopic analysis of 4-Fluorophenethyl alcohol provides a clear and consistent

picture of its molecular structure. ¹H and ¹³C NMR define the precise connectivity of the carbon-

hydrogen framework and confirm the para-fluoro substitution pattern. Infrared spectroscopy

rapidly verifies the presence of the key alcohol and aromatic functional groups. Finally, mass

spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern

dominated by the formation of the stable fluorotropylium ion. The integration of these
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techniques, guided by the robust protocols outlined herein, provides a self-validating system for

the unambiguous identification and quality assessment of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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